![molecular formula C18H23ClN6O2 B2997117 1-(3-Chlorophenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea CAS No. 1170561-50-8](/img/structure/B2997117.png)
1-(3-Chlorophenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea
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Description
1-(3-Chlorophenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea is a useful research compound. Its molecular formula is C18H23ClN6O2 and its molecular weight is 390.87. The purity is usually 95%.
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Scientific Research Applications
1. Heterocyclic Compound Synthesis
The compound has been involved in the synthesis of heterocyclic compounds, such as pyrimidines, oxadiazolyl pyrimidinones, and triazinones. For instance, Kinoshita et al. (1989) explored the reaction of 1,3-oxazine-2,4(3H)-diones with various amines, yielding pyrimidine derivatives among other products (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989). In another study, Azab, Youssef, and El‐Bordany (2013) reported the synthesis of new heterocyclic compounds containing a sulfonamido moiety, producing pyrimidine derivatives with potential antibacterial applications (Azab, Youssef, & El‐Bordany, 2013).
2. Antioxidant Activity Studies
George et al. (2010) synthesized compounds derived from urea, benzaldehyde, and ethyl acetoacetate, further reacting with semicarbazide hydrochloride to form pyrimidinones with evaluated antioxidant activity (George, Sabitha, Kumar, & Ravi, 2010).
3. Anticancer Potential
Pei Huang and colleagues (2020) synthesized a compound involving the chlorophenyl pyrimidinyl structure and evaluated its antiproliferative activity against various cancer cell lines, showing promising anticancer activity (Huang et al., 2020).
4. Agricultural Applications
Sharma, Banerjee, and Choudhury (2012) investigated the degradation of chlorimuron-ethyl, a compound structurally related to 1-(3-Chlorophenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea, by Aspergillus niger in agricultural soil, demonstrating the potential role of microorganisms in the degradation of herbicides (Sharma, Banerjee, & Choudhury, 2012).
5. Herbicidal Activity
Research by Babczinski, Blunck, Sandmann, Shiokawa, and Yasui (1995) involved substituted phenyltetrahydropyrimidinones, related to 1-(3-Chlorophenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea, as preemergence herbicides inhibiting carotenoid biosynthesis (Babczinski, Blunck, Sandmann, Shiokawa, & Yasui, 1995).
6. Molecular Docking and Structure-Activity Relationship Studies
Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines, structurally related to the queried compound, and conducted molecular docking studies to evaluate their potential as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).
properties
IUPAC Name |
1-(3-chlorophenyl)-3-[2-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxyethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN6O2/c1-24-6-8-25(9-7-24)16-12-17(22-13-21-16)27-10-5-20-18(26)23-15-4-2-3-14(19)11-15/h2-4,11-13H,5-10H2,1H3,(H2,20,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOSNSANTIYHLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC=N2)OCCNC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea |
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